2-Amino-5-methylhexanoic acid hydrochloride
Overview
Description
“2-Amino-5-methylhexanoic acid hydrochloride” is a chemical compound with the CAS Number: 1330286-49-1 . It has a molecular weight of 181.66 . It is also known as “(S)-2-Amino-5-methylhexanoic acid hydrochloride” and "®-2-amino-5-methylhexanoic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is not specified .Scientific Research Applications
Antidyslipidemic and Antioxidant Activity
- Antidyslipidemic and Antioxidant Properties: A study found that an amino acid similar to AMHA, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, exhibited lipid-lowering and antioxidant activities in vivo and in vitro (Prasad et al., 2013).
Structural Importance in Molecules
- Structural Significance in Chemical Synthesis: 6-aminohexanoic acid, structurally related to AMHA, is significant in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It's often used as a linker in biologically active structures (Markowska et al., 2021).
Synthesis and Chemical Properties
- Synthesis and Chemical Properties: The synthesis of natural(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, which is closely related to AMHA, has been achieved, highlighting its importance in organic chemistry (Solladié-Cavallo & Khiar, 1990).
Biological and Pharmacological Applications
- Enzymatic Phase II Activation: Enzymatic phase II activation studies of N-hydroxylamines of certain carcinogens in various organs of monkeys and rats involve compounds structurally similar to AMHA, suggesting its potential relevance in pharmacological research (Davis et al., 1993).
- Novel EAA Receptor Antagonists: Research on novel excitatory amino acid (EAA) receptor antagonists involves the synthesis of compounds structurally akin to AMHA, indicating its potential utility in the development of neuroprotective drugs (Krogsgaard‐Larsen et al., 1991).
Plant Protection and Stress Resistance
- Inducing Plant Resistance: AMHA has shown potent activity in enhancing resistance against extreme temperature stresses and against fungal, bacterial, and viral diseases in plants, making it a promising natural elicitor for crop protection (Wang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-methylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANUHWZITUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-44-9 | |
Record name | 2-amino-5-methylhexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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